molecular formula C6H13NO B13609608 3-Methyl-1-(methylamino)but-3-en-2-ol

3-Methyl-1-(methylamino)but-3-en-2-ol

Cat. No.: B13609608
M. Wt: 115.17 g/mol
InChI Key: IFZVBWKKMWZUGA-UHFFFAOYSA-N
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Description

3-Methyl-1-(methylamino)but-3-en-2-ol is an organic compound with the molecular formula C6H13NO. This compound is characterized by the presence of a methylamino group attached to a butenol backbone. It is a versatile molecule that finds applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(methylamino)but-3-en-2-ol typically involves the reaction of isobutene (2-methylpropene) with formaldehyde. This reaction produces an intermediate compound, which is then subjected to further chemical transformations to yield the desired product. The reaction conditions often include the use of catalysts such as poisoned palladium to facilitate the isomerization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reaction of isobutene with formaldehyde in the presence of catalysts. The reaction is carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(methylamino)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Methyl-1-(methylamino)but-3-en-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(methylamino)but-3-en-2-ol involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-buten-1-ol: A similar compound with a slightly different structure.

    3-Methylbut-3-en-1-ol: Another related compound with different functional groups.

Uniqueness

3-Methyl-1-(methylamino)but-3-en-2-ol is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-methyl-1-(methylamino)but-3-en-2-ol

InChI

InChI=1S/C6H13NO/c1-5(2)6(8)4-7-3/h6-8H,1,4H2,2-3H3

InChI Key

IFZVBWKKMWZUGA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CNC)O

Origin of Product

United States

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